molecular formula C8H14F3NO3 B2816233 (E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid CAS No. 2253644-41-4

(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid

Cat. No. B2816233
CAS RN: 2253644-41-4
M. Wt: 229.199
InChI Key: BRZJOBQRMUEEIE-VEELZWTKSA-N
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Description

Amino acids are organic compounds that contain both amino and carboxylic acid functional groups . They play a key role in biochemistry and nutrition, and their main function is to serve as building blocks for proteins .


Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-amino acid with a compound containing a carboxylic acid group . The reaction is often catalyzed by an acid or base .


Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable group (R group) that determines the identity of the amino acid .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to their amphoteric nature . The carboxyl group can donate a proton, acting as an acid, while the amino group can accept a proton, acting as a base .


Physical And Chemical Properties Analysis

Amino acids have unique physical and chemical properties, including molecular weight, theoretical pI, amino acid composition, atomic composition, and more . These properties can influence their behavior in biological systems.

Scientific Research Applications

Biochemical Synthesis of 6-Amino Caproic Acid

The compound 6-aminohex-2-enoic acid, which is structurally similar to “(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid”, has been used in the biochemical synthesis of 6-amino caproic acid . This process involves treatment with an enzyme having α,β-enoate reductase activity towards molecules containing an α,β-enoate group and a primary amino group .

Production of ε-Caprolactam

The biochemically synthesized 6-amino caproic acid can be further used for the production of ε-caprolactam , which is the basis for nylon-6 production .

Acid-Resistant Enzymes

The compound could potentially be used in the development of acid-resistant enzymes . These enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .

Organic Synthesis

Trifluoroacetic acid, a component of the compound, is widely used in organic synthesis . Its combination of properties like solubility in most of the solvents, volatility, catalytic property, and strong acidity with non-oxidizing nature makes it a widely used reagent in organic synthesis .

Mass Spectrometry and NMR Spectroscopy

Trifluoroacetic acid is also used in mass spectrometry and NMR spectroscopy . It can act as an ion-pairing agent in reverse-phase peptide separations .

Pharmaceutical Synthesis

Trifluoroacetic acid is an important building block in the synthesis of pharmaceuticals . It’s used in the production of various drugs due to its strong acidity and non-oxidizing nature .

Mechanism of Action

The mechanism of action of amino acids in the body is complex and depends on their specific roles. For example, some amino acids are used as neurotransmitters or precursors to neurotransmitters .

Safety and Hazards

Like all chemicals, amino acids can pose safety and hazard risks depending on their specific properties and the conditions under which they are handled .

Future Directions

The study of amino acids continues to be a vibrant field with many potential future directions. This includes the development of new therapeutic strategies targeting specific amino acids, as well as the use of advanced analytical techniques to better understand their roles in health and disease .

properties

IUPAC Name

(E)-6-aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2HF3O2/c7-5-3-1-2-4-6-8;3-2(4,5)1(6)7/h2,4,8H,1,3,5-7H2;(H,6,7)/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZJOBQRMUEEIE-VEELZWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=CCO)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=C/CO)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid

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